phosphoryl}propanoic acid CAS No. 110507-30-7](/img/structure/B14315106.png)
3-{[4-(Acryloyloxy)butoxy](methyl)phosphoryl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-(Acryloyloxy)butoxyphosphoryl}propanoic acid is an organic compound that features both acryloyloxy and phosphoryl functional groups. This compound is of interest due to its potential applications in various fields, including polymer chemistry and materials science. The presence of the acryloyloxy group suggests that it can participate in polymerization reactions, while the phosphoryl group may impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-(Acryloyloxy)butoxyphosphoryl}propanoic acid typically involves multiple steps:
Preparation of 4-(Acryloyloxy)butanol: This intermediate can be synthesized by esterification of acrylic acid with 4-hydroxybutanol in the presence of a catalyst such as sulfuric acid.
Phosphorylation: The 4-(Acryloyloxy)butanol is then reacted with a phosphorylating agent, such as phosphorus oxychloride, to introduce the phosphoryl group.
Formation of 3-{4-(Acryloyloxy)butoxyphosphoryl}propanoic acid: The final step involves the reaction of the phosphorylated intermediate with 3-bromopropanoic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-{4-(Acryloyloxy)butoxyphosphoryl}propanoic acid can undergo various chemical reactions, including:
Polymerization: The acryloyloxy group can participate in free-radical polymerization to form polymers.
Hydrolysis: The ester linkage in the acryloyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The phosphoryl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the phosphoryl group.
Major Products
Polymerization: Polymers with repeating units derived from the acryloyloxy group.
Hydrolysis: 4-hydroxybutanol and acrylic acid.
Substitution: Phosphorylated derivatives with various substituents.
Applications De Recherche Scientifique
3-{4-(Acryloyloxy)butoxyphosphoryl}propanoic acid has several applications in scientific research:
Polymer Chemistry:
Materials Science: The unique properties imparted by the phosphoryl group make it useful in the development of advanced materials with specific mechanical and thermal properties.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 3-{4-(Acryloyloxy)butoxyphosphoryl}propanoic acid depends on its application:
Polymerization: The acryloyloxy group undergoes free-radical polymerization, forming covalent bonds with other monomers to create a polymer network.
Biological Systems: The phosphoryl group can interact with biological molecules, potentially affecting cellular processes and signaling pathways. The exact molecular targets and pathways would depend on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acrylic Acid: Shares the acryloyloxy group but lacks the phosphoryl group.
4-Hydroxybutyl Acrylate: Similar structure but without the phosphoryl group.
Phosphorylated Carboxylic Acids: Compounds with similar phosphoryl groups but different carbon backbones.
Uniqueness
3-{4-(Acryloyloxy)butoxyphosphoryl}propanoic acid is unique due to the combination of the acryloyloxy and phosphoryl groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to compounds with only one of these functional groups.
Propriétés
Numéro CAS |
110507-30-7 |
|---|---|
Formule moléculaire |
C11H19O6P |
Poids moléculaire |
278.24 g/mol |
Nom IUPAC |
3-[methyl(4-prop-2-enoyloxybutoxy)phosphoryl]propanoic acid |
InChI |
InChI=1S/C11H19O6P/c1-3-11(14)16-7-4-5-8-17-18(2,15)9-6-10(12)13/h3H,1,4-9H2,2H3,(H,12,13) |
Clé InChI |
XEGQNMSERSLCSG-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(CCC(=O)O)OCCCCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14315028.png)
![4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B14315033.png)
![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)

![5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione](/img/structure/B14315050.png)

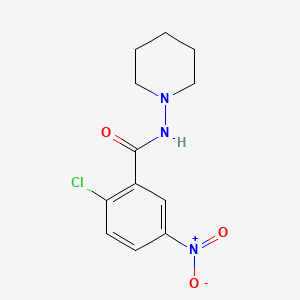
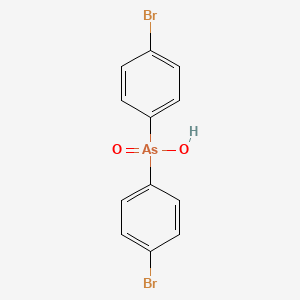
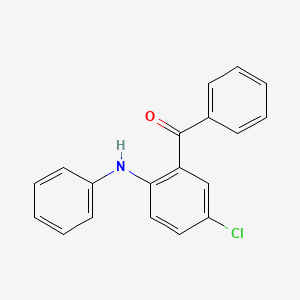
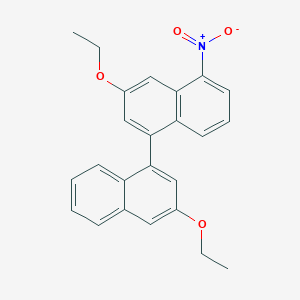

![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-methoxy-4-(prop-1-en-1-yl)benzene]](/img/structure/B14315082.png)
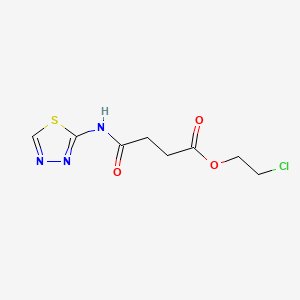
![1-[3,4-Bis(2-hydroxyethoxy)phenyl]ethan-1-one](/img/structure/B14315101.png)
